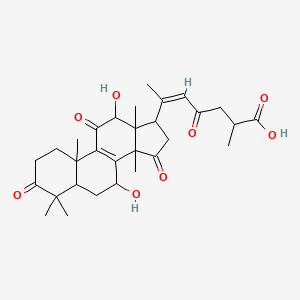

Ganoderenic acid E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(Z)-6-(7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h10,15,17-19,25,32,36H,8-9,11-13H2,1-7H3,(H,37,38)/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIFFDILGAASQL-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC(=O)/C=C(/C)\C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ganoderenic Acid E: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ganoderenic acid E is a highly oxygenated lanostane-type triterpenoid (B12794562) derived from fungi of the Ganoderma genus, notably Ganoderma lucidum and Ganoderma tsugae. Since its discovery, it has garnered interest for its potential therapeutic properties, including cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of this compound, detailing its discovery and origin, physicochemical properties, and known biological activities. It includes detailed experimental protocols for its isolation and for the assessment of its cytotoxic and anti-inflammatory effects. Furthermore, this guide presents key signaling pathways potentially modulated by this compound, offering a foundation for future research and drug development endeavors.

Discovery and Origin

This compound was first isolated and characterized in 1985 by Kikuchi and colleagues from the gills of the fungus Ganoderma lucidum[1][2]. This discovery was part of a broader effort to identify the bioactive triterpenoid constituents of this medicinally significant mushroom[1][3][4][5]. Subsequent research has also identified this compound in other Ganoderma species, such as Ganoderma tsugae[6][7][8]. These fungi, commonly known as Lingzhi or Reishi mushrooms, have a long history of use in traditional Asian medicine[1][3][4][5]. The primary source of this compound for research and development purposes is through extraction and purification from the fruiting bodies of these fungi[1][2][6][7][8].

Physicochemical and Spectroscopic Data

The chemical structure of this compound is characterized as 3,7,11,15,23-pentaoxo-5α-lanost-8-en-26-oic acid[1][8]. Its molecular formula is C30H40O7, with a molecular weight of 512 g/mol [8].

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C30H40O7 | [8] |

| Molecular Weight | 512 g/mol | [8] |

| Melting Point | 120-122 °C | [8] |

| IR (KBr, cm-1) | 3485, 1737, 1698, 1673, 1220, 1173, 1111, 1050, 939 | [8] |

| ¹H NMR (CDCl₃, δ) | 0.88 (3H, s, H-18), 0.98 (3H, d, J=6.4 Hz, H-21), 1.12 (3H, s, H-29), 1.14 (3H, s, H-28), 1.23 (3H, d, J=7.2 Hz, H-27), 1.28 (3H, s, H-19), 1.64 (3H, s, H-30) | [8] |

| MS (m/z) | 512 (M+) | [8] |

Biological Activities and Quantitative Data

This compound has demonstrated cytotoxic activity against a range of human cancer cell lines. The available quantitative data for its half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Table 2: Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 101 | [9] |

| HepG2 | Hepatocellular Carcinoma | 0.144 | [9] |

| HepG2 2.2.15 | Hepatocellular Carcinoma (HBV-producing) | 0.105 | [9] |

| P388 | Murine Leukemia | 5.012 | [9] |

| Raji | Burkitt's Lymphoma | >100 | [9] |

While specific anti-inflammatory studies on this compound are limited, other ganoderic acids have been shown to exert potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway[5][10][11][12][13]. This suggests that this compound may possess similar activities.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is adapted from the semi-preparative HPLC method described by Chen et al. (2003) for the isolation of this compound from Ganoderma tsugae[6][8].

4.1.1. Extraction of Crude Triterpenoids

-

Obtain dried and powdered fruiting bodies of Ganoderma tsugae.

-

Perform solvent extraction to obtain the acidic ethyl acetate (B1210297) soluble material (AESM), which represents the crude triterpenoid fraction.

4.1.2. Semi-Preparative HPLC

-

HPLC System: A semi-preparative HPLC system equipped with a UV-VIS detector.

-

Column: Lichrosorb RP-18 (7 µm, 250 x 25 mm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and 2% acetic acid.

-

Initial condition: Acetonitrile : 2% acetic acid = 1 : 3 (v/v).

-

After 80 minutes, change to: Acetonitrile : 2% acetic acid = 1 : 2 (v/v).

-

-

Flow Rate: 7.8 mL/min.

-

Detection: UV at 252 nm.

-

Procedure:

-

Dissolve the AESM in 50% ethanol.

-

Inject the sample onto the equilibrated column.

-

Collect fractions corresponding to the peak of this compound.

-

Combine the fractions and allow the solvent to evaporate to obtain crystalline this compound.

-

References

- 1. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GANODERIC ACID D, E, F, AND H AND LUCIDENIC ACID D, E, AND F, NEW TRITERPENOIDS FROM GANODERMA LUCIDUM [jstage.jst.go.jp]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. jfda-online.com [jfda-online.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Ganoderenic acid E chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid E is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. As a member of the ganoderic acids family, it has attracted significant scientific interest due to its potential therapeutic properties. These compounds are known to possess a wide range of biological activities, including anti-inflammatory, and cytotoxic effects. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with comprehensive experimental protocols and an examination of its role in cellular signaling pathways.

Chemical Structure and Properties

This compound is a highly oxygenated tetracyclic triterpenoid. Its chemical structure has been elucidated through various spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₀O₈ | [1] |

| Molecular Weight | 528.63 g/mol | [1] |

| CAS Number | 110241-23-1 | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO (50 mg/mL) | [2] |

Table 2: Spectroscopic Data for this compound

| Data Type | Key Features | Reference |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+) at m/z 512 | [3] |

| Infrared (IR) νₘₐₓ (KBr, cm⁻¹) | 3485, 1737, 1698, 1673, 1220, 1173, 1111, 1050, 939 | [3] |

| ¹H-NMR (CDCl₃, δ) | 0.88 (3H, s, H-18), 0.98 (3H, d, J=6.4 Hz, H-21), 1.12 (3H, s, H-29), 1.14 (3H, s, H-28), 1.23 (3H, d, J=7.2 Hz, H-27), 1.28 (3H, s, H-19), 1.64 (3H, s, H-30) | [3] |

Experimental Protocols

Isolation and Purification of this compound from Ganoderma lucidum

The following protocol describes a general method for the isolation and purification of ganoderic acids, which can be adapted for this compound.[4][5]

1. Extraction:

- Material: Dried and powdered fruiting bodies of Ganoderma lucidum.

- Solvent: 95% ethanol (B145695).

- Procedure:

- Macerate the powdered Ganoderma lucidum with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

- Perform the extraction at 60-80°C for at least 2 hours with continuous stirring. Repeat the extraction three times to maximize the yield.

- Filter the mixture after each extraction to separate the ethanolic extract from the solid residue.

- Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude triterpenoid extract.

2. Chromatographic Separation:

- Silica (B1680970) Gel Column Chromatography:

- Prepare a silica gel (200-300 mesh) column packed in chloroform (B151607).

- Dissolve the crude triterpenoid extract in a minimal amount of chloroform and load it onto the column.

- Elute the column with a gradient of chloroform and acetone (B3395972) to separate the fractions.

- Preparative High-Performance Liquid Chromatography (HPLC):

- Dissolve the enriched fraction containing this compound in the mobile phase.

- Utilize a semi-preparative or preparative C18 HPLC column.

- Employ a mobile phase consisting of a gradient of acetonitrile (B52724) and 0.1% aqueous acetic acid.

- Set the detection wavelength at 252 nm.

- Collect the peak corresponding to this compound and evaporate the solvent to obtain the purified compound.

In Vitro Bioactivity Assays

1. Cell Viability Assay (MTT Assay):

- Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

- Procedure:

- Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

- Treat the cells with various concentrations of this compound for 24-72 hours.

- Add MTT solution to each well and incubate for 4 hours.

- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

- Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

2. Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages):

- Objective: To evaluate the anti-inflammatory potential of this compound.

- Procedure:

- Culture RAW 264.7 macrophage cells in a 96-well plate.

- Pre-treat the cells with different concentrations of this compound for 2 hours.

- Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.

- Measure the concentration of nitric oxide (NO) in the cell culture supernatant using the Griess reagent.

Signaling Pathways Modulated by Ganoderic Acids

Ganoderic acids, including likely this compound, exert their biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are crucial regulators of inflammation and cell proliferation.

The diagram above illustrates how this compound is hypothesized to inhibit the inflammatory response. It is proposed to block the activation of IKK and MAPK pathways, which in turn prevents the translocation of transcription factors NF-κB and AP-1 to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[6][7]

Conclusion

This compound is a promising bioactive compound from Ganoderma lucidum with potential applications in drug development, particularly in the areas of anti-inflammatory therapies. This guide provides a foundational understanding of its chemical properties, methods for its isolation, and protocols for evaluating its biological activity. Further research into its specific molecular targets and mechanisms of action will be crucial for realizing its full therapeutic potential.

References

- 1. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. jfda-online.com [jfda-online.com]

- 4. benchchem.com [benchchem.com]

- 5. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Ganoderenic Acid E in Ganoderma lucidum

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ganoderma lucidum, a renowned medicinal mushroom, is a prolific producer of a diverse array of bioactive secondary metabolites. Among these, the lanostane-type triterpenoids, particularly ganoderic acids (GAs), are of significant pharmacological interest due to their wide range of therapeutic properties, including antitumor, anti-HIV, and anti-inflammatory activities.[1] Ganoderenic acid E, a highly oxygenated triterpenoid (B12794562), stands out as a prominent compound identified during specific growth phases of the mushroom.[2][3] Understanding its biosynthetic pathway is critical for optimizing its production through metabolic engineering and synthetic biology approaches, thereby paving the way for novel drug development.

This technical guide provides a comprehensive overview of the known and putative biosynthetic pathway of this compound in Ganoderma lucidum. It details the core enzymatic steps, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the complex biological processes involved.

The Biosynthesis Pathway of this compound

The formation of this compound is a multi-step process that begins with the universal precursor for isoprenoids, acetyl-CoA, and proceeds through the mevalonate (B85504) (MVA) pathway to form the core triterpenoid skeleton, which is then extensively modified.

Upstream Pathway: From Acetyl-CoA to Lanosterol (B1674476)

The initial phase of biosynthesis is the well-characterized mevalonate pathway, which constructs the C30 precursor, lanosterol.[1][4] This pathway involves a series of enzymatic reactions starting in the cytoplasm.

-

Formation of HMG-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA by acetyl-CoA acetyltransferase (AACT). Subsequently, 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) adds another acetyl-CoA molecule to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[5]

-

Synthesis of Mevalonate: HMG-CoA is reduced to mevalonate by HMG-CoA reductase (HMGR). This is a critical rate-limiting step in the pathway and a common target for genetic engineering to enhance triterpenoid production.[6][7]

-

Formation of Isoprenoid Building Blocks: Mevalonate is sequentially phosphorylated by mevalonate kinase (MVK) and phosphomevalonate kinase (MPK), and then decarboxylated by mevalonate diphosphate (B83284) decarboxylase (MVD) to yield isopentenyl pyrophosphate (IPP).[5]

-

Isomerization and Condensation: IPP is isomerized to its electrophilic counterpart, dimethylallyl pyrophosphate (DMAPP), by IPP isomerase (IDI). These C5 units are then condensed to form geranyl pyrophosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15) by farnesyl diphosphate synthase (FPS).[5][8]

-

Squalene (B77637) and Lanosterol Synthesis: Two molecules of FPP are joined tail-to-tail by squalene synthase (SQS) to form squalene.[6] Squalene is then epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SE). Finally, 2,3-oxidosqualene is cyclized by lanosterol synthase (LS, also known as oxidosqualene cyclase or OSC) to form lanosterol, the first cyclic precursor of ganoderic acids.[5][8]

References

- 1. Genetic engineering of Ganoderma lucidum for the efficient production of ganoderic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. jfda-online.com [jfda-online.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Enhancement of Ganoderic Acid Accumulation by Overexpression of an N-Terminally Truncated 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Gene in the Basidiomycete Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies by Elicitation Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

Ganoderenic Acid E: A Technical Overview of Its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid E is a member of the highly oxygenated lanostane-type triterpenoids, a class of bioactive compounds primarily isolated from fungi of the Ganoderma genus. These fungi, particularly Ganoderma lucidum (Lingzhi or Reishi), have been a cornerstone of traditional medicine in East Asia for centuries, valued for their purported health-promoting and therapeutic properties. In recent years, scientific inquiry has focused on isolating and characterizing the specific chemical constituents responsible for these effects, with ganoderic acids being of significant interest. This technical guide provides a comprehensive overview of the natural sources, abundance, and analytical methodologies for this compound, intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance of this compound

The primary natural sources of this compound are various species of the medicinal mushroom Ganoderma. While a definitive and exhaustive list of all containing species is yet to be compiled, it has been identified and quantified in several well-studied species.

Principal Fungal Sources

Ganoderma species are the exclusive natural sources from which this compound has been isolated and characterized. The fruiting bodies, mycelia, and spores of these fungi are all known to produce a complex mixture of triterpenoids, including a variety of ganoderic and lucidenic acids.

The most notable species containing this compound include:

-

Ganoderma tsugae : This species has been a primary subject of studies that have quantified this compound, indicating it as a significant source.

-

Ganoderma lucidum : Widely recognized for its medicinal properties, G. lucidum is a known producer of a diverse array of ganoderic acids, including this compound. However, quantitative data for this specific compound in G. lucidum is less commonly reported compared to other ganoderic acids like A, B, and C.

Abundance in Ganoderma tsugae

Quantitative analysis of the triterpenoid (B12794562) content in Ganoderma tsugae has provided specific data on the abundance of this compound. A seminal study by Chen et al. (2003) analyzed various raw and processed G. tsugae products and provides the most detailed quantitative data available to date. The concentration of this compound, along with other ganoderic acids, was determined using High-Performance Liquid Chromatography (HPLC).

Table 1: Abundance of this compound and Other Ganoderic Acids in Ganoderma tsugae Samples

| Sample ID | Sample Description | This compound (mg/g of AESM) | Other Major Ganoderic Acids (mg/g of AESM) | Total Ganoderic Acids (mg/g of AESM*) |

| GT-1 | Raw Material (Fruiting Body) | 1.8 | Ganoderic Acid A: 22.0, Ganoderic Acid B: 15.2 | 82.5 |

| GT-2 | Raw Material (Fruiting Body) | 2.1 | Ganoderic Acid A: 25.3, Ganoderic Acid B: 17.8 | 95.6 |

| GP-1 | Commercial Product | 1.5 | Ganoderic Acid A: 18.9, Ganoderic Acid B: 13.5 | 71.3 |

| GP-2 | Commercial Product | 1.2 | Ganoderic Acid A: 15.4, Ganoderic Acid B: 11.1 | 58.9 |

| GP-3 | Commercial Product | 2.5 | Ganoderic Acid A: 28.1, Ganoderic Acid B: 20.3 | 108.7 |

| GP-4 | Commercial Product | 0.9 | Ganoderic Acid A: 12.3, Ganoderic Acid B: 8.9 | 47.2 |

| GP-5 | Commercial Product | 1.7 | Ganoderic Acid A: 20.5, Ganoderic Acid B: 14.7 | 78.4 |

| GP-6 | Commercial Product | 1.1 | Ganoderic Acid A: 14.8, Ganoderic Acid B: 10.6 | 56.1 |

*AESM: Acidic Ethyl Acetate (B1210297) Soluble Material (Crude Triterpenoid Fraction)

Experimental Protocols

The isolation and quantification of this compound from its natural sources involve a series of well-established chromatographic techniques. The following sections detail the typical methodologies employed.

Isolation of this compound

The general workflow for the isolation of this compound from Ganoderma fruiting bodies is a multi-step process involving extraction, solvent partitioning, and chromatographic separation.

2.1.1. Extraction and Fractionation

-

Drying and Pulverization : The fresh fruiting bodies of Ganoderma are dried at a controlled temperature (typically 40-60°C) to a constant weight and then pulverized to a fine powder (40-60 mesh) to increase the surface area for extraction.

-

Solvent Extraction : The powdered material is extracted with a suitable organic solvent, most commonly ethanol (B145695) or methanol (B129727), using methods such as maceration, Soxhlet extraction, or ultrasonic-assisted extraction.

-

Concentration : The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The triterpenoid fraction, including this compound, is typically enriched in the ethyl acetate fraction.

-

Acid-Base Extraction : To further purify the acidic triterpenoids, the ethyl acetate fraction is subjected to an acid-base extraction. The fraction is dissolved in an organic solvent and extracted with an aqueous basic solution (e.g., NaHCO₃ or Na₂CO₃). The aqueous layer, containing the acidic triterpenoids, is then acidified (e.g., with HCl) and re-extracted with an organic solvent to yield the Acidic Ethyl Acetate Soluble Material (AESM).

Caption: General workflow for the extraction and fractionation of triterpenoids from Ganoderma.

2.1.2. Chromatographic Purification

The crude triterpenoid fraction (AESM) is subjected to one or more chromatographic steps to isolate this compound.

-

Silica (B1680970) Gel Column Chromatography : The AESM is loaded onto a silica gel column and eluted with a gradient of non-polar to polar solvents (e.g., a mixture of chloroform (B151607) and methanol or hexane (B92381) and ethyl acetate) to separate the triterpenoids into fractions.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Fractions containing this compound are further purified using preparative reverse-phase HPLC (RP-HPLC) on a C18 column. A typical mobile phase consists of a gradient of acetonitrile (B52724) and acidified water (e.g., with acetic acid or formic acid).

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard method for the quantitative analysis of this compound. More recently, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been employed for higher sensitivity and selectivity.

2.2.1. HPLC-UV Method

-

Chromatographic System : A standard HPLC system equipped with a UV-Vis detector.

-

Column : A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase : A gradient elution is typically used. A common mobile phase consists of Solvent A (e.g., 0.1% phosphoric acid or acetic acid in water) and Solvent B (acetonitrile or methanol). The gradient is programmed to achieve optimal separation of the various ganoderic acids.

-

Flow Rate : Typically around 1.0 mL/min.

-

Detection : UV detection at a wavelength where the triterpenoids exhibit significant absorbance, usually around 252 nm.

-

Quantification : A calibration curve is constructed using a certified reference standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Caption: A simplified workflow for the quantification of this compound by HPLC-UV.

Table 2: Typical HPLC-UV Parameters for this compound Quantification

| Parameter | Specification |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Aqueous Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 252 nm |

| Column Temperature | 30°C |

| Injection Volume | 10-20 µL |

Biological Activities and Signaling Pathways

While research on the specific biological activities of this compound is limited, the broader class of ganoderic acids has been extensively studied for its pharmacological effects. It is plausible that this compound shares some of these properties.

Overview of Ganoderic Acid Bioactivities

Ganoderic acids as a group have been reported to exhibit a wide range of biological activities, including:

-

Anti-cancer effects : Induction of apoptosis, inhibition of cell proliferation and metastasis.

-

Anti-inflammatory properties : Inhibition of pro-inflammatory mediators.

-

Hepatoprotective effects : Protection against liver damage.

-

Antioxidant activity : Scavenging of free radicals.

-

Antiviral activity : Inhibition of viral replication.

Signaling Pathways Modulated by Ganoderic Acids

The therapeutic effects of ganoderic acids are attributed to their ability to modulate various intracellular signaling pathways. Although specific pathways for this compound have not been elucidated, research on other ganoderic acids provides insights into potential mechanisms.

-

NF-κB Signaling Pathway : Many ganoderic acids have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and immunity. Inhibition of NF-κB leads to a downregulation of pro-inflammatory cytokines and enzymes.

Caption: General mechanism of NF-κB inhibition by ganoderic acids.

-

MAPK Signaling Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Some ganoderic acids have been found to modulate the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, thereby influencing cellular responses to external stimuli.

Note: It is critical to emphasize that the biological activities and modulation of signaling pathways described above are for the general class of ganoderic acids. Further research is required to specifically investigate and confirm these effects for this compound.

Conclusion and Future Perspectives

This compound is a significant triterpenoid constituent of Ganoderma species, particularly G. tsugae. Standardized and validated analytical methods, primarily HPLC-based, are available for its quantification, which is crucial for the quality control of Ganoderma-derived products. While the broader class of ganoderic acids exhibits a wide array of promising pharmacological activities, there is a notable gap in the literature regarding the specific biological effects and mechanisms of action of this compound.

Future research should focus on the isolation of this compound in sufficient quantities for comprehensive biological screening. In vitro and in vivo studies are warranted to elucidate its specific anti-cancer, anti-inflammatory, and other therapeutic properties. Furthermore, investigations into its effects on key signaling pathways will be essential to understand its molecular mechanisms of action and to unlock its full potential as a therapeutic agent. This will pave the way for its potential development as a novel drug candidate for a variety of diseases.

Ganoderenic Acid E: A Technical Overview for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid E is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This fungus has a long history of use in traditional Asian medicine for promoting health and longevity. Modern scientific research has identified ganoderic acids as key bioactive constituents responsible for a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, and explores its potential therapeutic applications by examining the biological activities and signaling pathways of the broader ganoderic acid family.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for researchers and formulation scientists.

| Property | Value | Citation(s) |

| CAS Number | 98665-14-6, 110241-23-1 | [1] |

| Molecular Weight | 512.63 g/mol | [1] |

| Molecular Formula | C30H40O7 | [2] |

Biological Activities and Signaling Pathways

While specific research on this compound is limited, the broader family of ganoderic acids has been extensively studied, revealing significant therapeutic potential, particularly in oncology and immunology. The mechanisms of action often involve the modulation of key cellular signaling pathways.

Anti-Cancer Effects

Ganoderic acids have demonstrated potent anti-tumor activities across various cancer cell lines. These effects are primarily attributed to the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[3]

One of the central signaling pathways implicated in the anti-cancer effects of ganoderic acids is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway .[4] In many cancers, the NF-κB pathway is constitutively active, promoting cell survival, proliferation, and inflammation. Ganoderic acids have been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.[5]

Another critical pathway is the intrinsic apoptosis pathway, which is often mediated by the mitochondria. Ganoderic acids can induce apoptosis by upregulating pro-apoptotic proteins like p53 and Bax, leading to the release of cytochrome c from the mitochondria.[5][6] This, in turn, activates a cascade of caspases, ultimately leading to cell death.[5][6]

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

Figure 2: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

The following are generalized experimental protocols based on methodologies used for closely related ganoderic acids, such as Ganoderic Acid TR and Deacetyl Ganoderic Acid F. These can serve as a starting point for designing studies with this compound.

In Vitro Anti-Cancer Activity (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

1. Cell Culture and Seeding:

-

Culture a cancer cell line of interest (e.g., HeLa, HepG2) in a suitable medium supplemented with fetal bovine serum and antibiotics.[7]

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[8]

2. Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in the complete culture medium.

-

Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with the solvent) and an untreated control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[8]

3. Cell Viability Assessment:

-

Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

In Vivo Anti-Inflammatory Activity (LPS-Induced Inflammation Model)

This protocol is designed to evaluate the anti-inflammatory effects of this compound in a mouse model.

1. Animal Model and Acclimatization:

-

Use a suitable mouse strain (e.g., C57BL/6) and allow the animals to acclimatize for at least one week before the experiment.[9]

2. Preparation and Administration of this compound:

-

Prepare a formulation of this compound for administration (e.g., suspension in carboxymethylcellulose sodium for oral gavage).[9]

-

Administer this compound to the treatment group of mice for a specified number of days. The control group should receive the vehicle only.[9]

3. Induction of Inflammation:

-

Induce systemic inflammation by intraperitoneally injecting lipopolysaccharide (LPS) into the mice.[9]

4. Sample Collection and Analysis:

-

At a predetermined time point after LPS injection, euthanize the mice and collect blood and tissue samples (e.g., liver, spleen).

-

Analyze serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

Conduct histopathological analysis of the collected tissues to assess inflammation.

Figure 3: General experimental workflow for assessing the biological activity of this compound.

Conclusion

This compound, as part of the broader family of ganoderic acids from Ganoderma lucidum, represents a promising area for further research and drug development. The well-documented anti-cancer and anti-inflammatory properties of this class of compounds, mediated through key signaling pathways such as NF-κB and the intrinsic apoptosis pathway, provide a strong rationale for investigating the specific therapeutic potential of this compound. The experimental protocols outlined in this guide offer a foundation for researchers to explore its efficacy and mechanisms of action, paving the way for potential novel therapeutic applications.

References

- 1. jfda-online.com [jfda-online.com]

- 2. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

In Vitro Bioactivity of Ganoderenic Acid E: A Technical Guide

Introduction: Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, are recognized for their diverse pharmacological properties, particularly in oncology and inflammation.[1] Among the numerous derivatives, Ganoderenic acid E has been identified as a bioactive component. However, detailed public data on its specific mechanisms and quantitative bioactivity are limited. This technical guide consolidates the available information on this compound and provides a broader context by examining the well-documented bioactivities of closely related Ganoderma triterpenoids. The guide offers an in-depth exploration of the methodologies used for in vitro screening and the key signaling pathways these compounds modulate, serving as a vital resource for researchers in drug discovery and development.

Anticancer Bioactivity

The primary anticancer effects of Ganoderma triterpenoids are attributed to their ability to induce programmed cell death (apoptosis), inhibit cell proliferation by arresting the cell cycle, and prevent metastasis.

Cytotoxicity Screening

The cytotoxic potential of Ganoderic acids is the foundational assessment of their anticancer activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the compound's potency in inhibiting cell growth. While specific IC50 values for this compound are not widely published, it has been reported to exhibit significant cytotoxic activity against several tumor cell lines.[2] For a comparative perspective, the cytotoxic activities of other prominent Ganoderic acids against various cancer cell lines are summarized below.

Table 1: In Vitro Cytotoxicity of this compound and Related Triterpenoids

| Compound | Cancer Cell Line | IC50 / LC50 (µM) | Incubation Time (h) | Reference(s) |

| This compound | HepG2 (Liver), P-388 (Leukemia) | Significant Cytotoxicity (Value not specified) | Not Specified | [2] |

| Ganolucidic Acid E | Caco-2, HepG2, HeLa | 20.87 to 84.36 (Range) | Not Specified | [3] |

| Ganoderic Acid A | HepG2 (Liver) | 203.5 | 48 | [4] |

| Ganoderic Acid A | SMMC7721 (Liver) | 139.4 | 48 | [4] |

| Ganoderiol E | MCF-7 (Breast) | 6.35 | Not Specified | [5] |

| Ganoderic Acid Jc | HL-60 (Leukemia) | 8.30 | Not Specified | [5] |

| Ganoderic Acid DM | Caco-2 (Colorectal) | 20.87 to 84.36 (Range) | Not Specified | [3] |

Induction of Apoptosis

Ganoderic acids are known to trigger the intrinsic, or mitochondrial, pathway of apoptosis. This process involves the regulation of key proteins that lead to mitochondrial dysfunction and the activation of a cascade of caspases, the executioners of cell death.[1] Key events include the disruption of the mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3.[6]

Cell Cycle Arrest

In addition to inducing apoptosis, Ganoderic acids can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. For instance, Ganoderic Acid A has been shown to induce G0/G1 phase arrest in human hepatocellular carcinoma cells.[4] This is often accompanied by the modulation of cell cycle regulatory proteins, such as the downregulation of cyclins (e.g., Cyclin D1) and the upregulation of cyclin-dependent kinase (CDK) inhibitors (e.g., p21).[4]

Anti-inflammatory Bioactivity

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Ganoderic acids exhibit potent anti-inflammatory effects by modulating critical signaling pathways that regulate the inflammatory response.[7]

Inhibition of Inflammatory Mediators

The anti-inflammatory potential of Ganoderic acids is often assessed by their ability to inhibit the production of pro-inflammatory mediators in response to stimuli like lipopolysaccharide (LPS). These mediators include nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[7][8]

Table 2: In Vitro Anti-inflammatory Activity of Ganoderic Acids

| Compound | Cell Line | Inflammatory Stimulus | Key Inhibited Mediators | Key Signaling Pathway(s) | Reference(s) |

| Deacetyl Ganoderic Acid F | BV-2 (Microglia) | LPS | NO, iNOS, TNF-α, IL-6, IL-1β | NF-κB | [7][8] |

| Ganoderic Acid A | BV-2 (Microglia) | LPS | TNF-α, IL-1β, IL-6 | Farnesoid X Receptor (FXR) | [7] |

| General Ganoderic Acids | RAW 264.7 (Macrophage) | LPS | NO, iNOS, COX-2, TNF-α, IL-1β, IL-6 | NF-κB | [9][10] |

Key Signaling Pathways

The biological activities of Ganoderic acids are underpinned by their ability to modulate intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are the most frequently implicated in their anticancer and anti-inflammatory effects.[7][11]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of genes involved in inflammation, cell survival, and immunity. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Ganoderic acids have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα.[12] This traps NF-κB in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of target genes.[12]

MAPK Signaling Pathway

The MAPK family of kinases, including ERK, JNK, and p38, regulates a wide range of cellular processes such as proliferation, differentiation, and apoptosis.[13] Dysregulation of this pathway is common in cancer.[14] Various Ganoderic acids have been shown to modulate the MAPK pathway, which can lead to the inhibition of cell proliferation and the induction of apoptosis.[15][16]

Experimental Protocols

This section provides standardized methodologies for the key in vitro experiments used to screen the bioactivity of compounds like this compound.

Cell Viability Assay (MTT/CCK-8)

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate overnight (~16-24 h) at 37°C in a 5% CO₂ incubator to allow for cell attachment.[17]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).[18]

-

Reagent Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[4][18]

-

Solubilization & Measurement: If using MTT, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. If using CCK-8, no solubilization step is needed. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[4][18]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.[19]

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.[19]

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate for 15 minutes in the dark at room temperature.[18][19]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[18]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies DNA content to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Seeding and Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.[20]

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695), adding the ethanol dropwise while gently vortexing. Store the fixed cells at -20°C overnight.[17][20]

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[4][19] Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Generate a DNA content histogram to quantify the percentage of cells in each phase of the cell cycle.[21]

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA or Bradford assay.[22]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]

-

Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65, Caspase-3, β-actin) overnight at 4°C. Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using image analysis software.[19]

Visualizations: Workflows and Pathways

Caption: General experimental workflow for in vitro bioactivity screening.

Caption: The mitochondrial (intrinsic) pathway of apoptosis.

Caption: Inhibition of the NF-κB signaling pathway.

Caption: Modulation of the MAPK signaling pathway.

References

- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of Ganoderma lucidum triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distinct Responses of Cytotoxic Ganoderma lucidum Triterpenoids in Human Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. benchchem.com [benchchem.com]

- 8. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of Ganoderma lucidum by inhibition of NF-κB p65 phosphorylation [kjoas.org]

- 10. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. frontiersin.org [frontiersin.org]

- 14. Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Extract of Ganoderma sinensis spores induces cell cycle arrest of hepatoma cell via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

The Solubility of Ganoderenic Acid E: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Ganoderenic acid E, a prominent triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for formulation and experimental design. While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes known information for related compounds and provides detailed experimental protocols for its determination.

Estimated Solubility of this compound

Direct, peer-reviewed quantitative solubility data for this compound remains elusive. However, based on the known solubility of structurally similar ganoderic acids, such as Ganoderic Acid D, and qualitative information from suppliers, an estimated solubility profile can be established. Ganoderic acids are generally characterized by poor aqueous solubility and good solubility in polar aprotic solvents.

| Solvent | Estimated Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM (approx. 5.17 mg/mL) | This compound is commercially available in a 10 mM DMSO solution, indicating good solubility. Ganoderic Acid D has a reported solubility of approximately 30 mg/mL in DMSO. |

| Ethanol (B145695) | Likely Soluble | Ganoderic Acid D is soluble in ethanol at approximately 30 mg/mL. Similar solubility is anticipated for this compound. |

| Methanol | Likely Soluble | Methanol is a common solvent for the extraction of ganoderic acids, suggesting good solubility. |

| Water | Poorly Soluble | Triterpenoids, including ganoderic acids, are known to have very low solubility in water. |

| Aqueous Buffers (e.g., PBS) | Very Poorly Soluble | Similar to water, solubility is expected to be minimal. For experimental purposes, it is recommended to first dissolve in a minimal amount of an organic solvent like DMSO or ethanol before dilution in an aqueous buffer. |

Note: The above table is an estimation based on available data for similar compounds and should be experimentally verified.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a robust experimental protocol is required. The following is a generalized procedure based on High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), a validated method for the quantification of this compound.

Materials and Equipment

-

This compound (high purity standard)

-

HPLC-grade solvents (DMSO, ethanol, methanol, water)

-

Phosphate-buffered saline (PBS)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with DAD detector

-

C18 reversed-phase HPLC column

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested.

-

Add a known volume of the respective solvent to each vial.

-

Tightly cap the vials and place them in a thermostatic shaker at a controlled temperature (e.g., 25 °C).

-

Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Preparation for HPLC Analysis:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the calibration curve.

-

-

HPLC-DAD Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to construct a calibration curve.

-

Inject the prepared sample and standard solutions into the HPLC system.

-

Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL or M).

-

Visualization of a Relevant Signaling Pathway

Ganoderic acids are known to exert their biological effects through the modulation of various signaling pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a common target. The following diagram illustrates a simplified representation of this pathway and a potential point of inhibition by Ganoderic Acids.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental protocol described in section 2.0.

Conclusion

Ganoderenic Acid E: An In-depth Technical Guide on Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderenic acid E, a lanostane-type triterpenoid (B12794562) found in the medicinal mushroom Ganoderma lucidum, is a compound of significant interest for its potential therapeutic properties. Understanding its stability and degradation profile is paramount for its development as a pharmaceutical agent. This technical guide provides a comprehensive overview of the known stability and degradation characteristics of this compound and related ganoderic acids. Due to the limited direct research on this compound, this guide synthesizes available data on closely related analogues to infer its potential stability profile. Detailed experimental protocols for conducting stability and degradation studies are provided, alongside a discussion of its potential metabolic fate and interaction with cellular signaling pathways.

Introduction to this compound

This compound is a highly oxygenated tetracyclic triterpenoid derived from Ganoderma species. Like other ganoderic acids, it is recognized for its potential bioactivities, which has spurred interest in its pharmaceutical development. However, a critical aspect of drug development is the characterization of a compound's stability under various environmental conditions and its degradation pathways. This knowledge is essential for formulation development, determining storage conditions, and ensuring the safety and efficacy of the final product.

Notably, direct and extensive stability studies on this compound are not widely available in the current scientific literature. Therefore, this guide also draws upon stability data from other well-studied ganoderic acids, such as Ganoderic Acid A, D, and H, to provide a predictive profile for this compound.

Chemical Stability Profile

The stability of this compound, like other lanostane-type triterpenoids, is influenced by factors such as pH, temperature, and light. While specific quantitative data for this compound is scarce, forced degradation studies on similar compounds provide valuable insights.

Influence of pH

Ganoderic acids are known to be susceptible to pH-dependent degradation, particularly hydrolysis. It is anticipated that this compound would exhibit instability in both acidic and alkaline conditions.

Thermal Stability

Elevated temperatures can accelerate the degradation of complex organic molecules like this compound. Studies on postharvest drying techniques for Ganoderma lucidum have shown that temperature can affect the content of various ganoderic acids, suggesting that thermal degradation is a critical factor to consider[1].

Photostability

Exposure to light, particularly UV radiation, can induce photodegradation of photosensitive compounds. While specific photostability data for this compound is not available, it is a standard stress condition in forced degradation studies for related compounds.

Table 1: Hypothetical Forced Degradation Profile of this compound Based on Related Ganoderic Acids

| Stress Condition | Reagent/Condition | Duration | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours | Significant degradation |

| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours | Significant degradation |

| Oxidative Stress | 3-30% H₂O₂ | 24 - 72 hours | Moderate degradation |

| Thermal Stress | 60 - 80 °C | 24 - 72 hours | Moderate to significant degradation |

| Photostability | UV/Visible light exposure | 24 - 72 hours | Potential for degradation |

Note: This table is predictive and based on general knowledge of triterpenoid stability. Experimental verification is required.

Degradation Pathways and Products

The degradation of this compound is expected to involve modifications to its functional groups. One study has identified this compound as a metabolite of Ganoderic acid A, suggesting a degree of stability within a biological system[2][3]. The metabolic transformations of Ganoderic Acid A involve phase I (oxidation, reduction, hydroxylation) and phase II (glucuronidation, sulfation) reactions[2][4][5]. It is plausible that this compound could undergo similar metabolic transformations.

The main metabolic soft spots for Ganoderic Acid A are reported to be the carbonyl and hydroxyl groups at various positions, as well as several carbon atoms susceptible to hydroxylation[2][5]. This suggests that the degradation of this compound would likely involve its own set of carbonyl and hydroxyl groups.

Experimental Protocols

The following sections provide detailed methodologies for conducting stability and degradation studies on this compound.

Forced Degradation Study Protocol

This protocol outlines the steps for subjecting this compound to various stress conditions to identify potential degradation products and pathways.

4.1.1. Materials and Reagents

-

This compound reference standard

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Forced degradation chamber (for temperature and humidity control)

-

Photostability chamber

4.1.2. Procedure

-

Sample Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for various time points. Neutralize the samples with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂ and keep at room temperature for a specified duration.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) in a calibrated oven. Also, expose a solution of this compound to heat.

-

Photolytic Degradation: Expose a solution of this compound to UV and fluorescent light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: Analyze all samples at each time point using a stability-indicating HPLC method.

Caption: Workflow for a forced degradation study of this compound.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial to separate the parent drug from its degradation products. Based on methods used for other ganoderic acids, a reverse-phase HPLC method is appropriate[6][7].

Table 2: Recommended HPLC Parameters for this compound Analysis

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Acetic Acid in Water |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30°C |

| Injection Volume | 10 - 20 µL |

Note: Method validation according to ICH guidelines is essential.

Metabolic Stability and Degradation

The metabolic fate of a drug candidate is a critical aspect of its development. While no direct studies on the metabolic stability of this compound have been published, studies on Ganoderic Acid A provide a strong predictive model.

In Vitro Metabolism

Incubation with liver microsomes (human or rat) is a standard in vitro method to assess metabolic stability.

5.1.1. Experimental Protocol

-

Incubation: Incubate this compound with liver microsomes in the presence of NADPH.

-

Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Analyze the samples by LC-MS/MS to identify metabolites.

References

- 1. mdpi.com [mdpi.com]

- 2. Ganoderic Acid A Metabolites and Their Metabolic Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ganoderic Acid A Metabolites and Their Metabolic Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Ganoderic Acid A Metabolites and Their Metabolic Kinetics [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. jfda-online.com [jfda-online.com]

Methodological & Application

Application Note: Quantification of Ganoderenic Acid E using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid E is a bioactive triterpenoid (B12794562) found in the medicinal mushroom Ganoderma lucidum and other related species. These compounds are of significant interest to researchers and drug development professionals due to their potential therapeutic properties, including anti-inflammatory and anti-tumor activities. Accurate and precise quantification of this compound is crucial for the quality control of raw materials, standardization of extracts, and in various stages of drug discovery and development. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound.

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of acidified water and acetonitrile (B52724) allows for the effective separation of ganoderic acids. Detection is performed using an ultraviolet (UV) detector, where this compound exhibits significant absorbance, typically around 252 nm. Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>95% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Absolute Ethanol[1]

-

Glacial Acetic Acid (HPLC grade)[2]

-

Formic Acid (LC-MS grade)

-

Chloroform[3]

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Ganoderma sample (fruiting body or mycelia), dried and powdered

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

Diode Array Detector (DAD) or UV-Vis Detector

-

-

Analytical Balance

-

Ultrasonic Bath

-

Centrifuge

-

Vortex Mixer

-

Syringe filters (0.45 µm, PTFE or Nylon)

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.[4]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 0.9 µg/mL to 93.0 µg/mL.[1] These solutions are used to construct the calibration curve.

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from Ganoderma fruiting bodies.

-

Accurately weigh 2 grams of the powdered Ganoderma sample.[3][5]

-

Transfer the powder to a suitable flask and add 40 mL of chloroform.[3] Alternatively, 100 mL of ethanol (B145695) can be used.[5]

-

Sonicate the mixture for 30 minutes in an ultrasonic water bath.[4]

-

Filter the extract through a Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent.[4]

-

Combine the filtrates and evaporate the solvent to dryness under reduced pressure using a rotary evaporator.[5]

-

Re-dissolve the dried extract in a known volume of methanol (e.g., 10 mL) for HPLC analysis.[4]

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6][7] |

| Mobile Phase | A: 0.1% Acetic Acid in Water[6][8] B: Acetonitrile[6][8] |

| Gradient Elution | 0-35 min: 25-35% B 35-45 min: 35-45% B 45-90 min: 45-100% B[6] |

| Flow Rate | 1.0 mL/min[6][7] |

| Column Temperature | 30 °C[6][8] |

| Detection Wavelength | 252 nm[1][4][6] |

| Injection Volume | 5-20 µL |

Data Presentation: Method Validation Summary

The following table summarizes the typical performance characteristics of the HPLC method for the quantification of ganoderic acids, including this compound.

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.999 | [1] |

| Linear Range | 0.9 - 93.0 µg/mL | [1] |

| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL | [7][9] |

| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL | [7][9] |

| Precision (RSD) | Intra-day: 0.8 - 4.8% Inter-day: 0.7 - 5.1% | [1] |

| Accuracy (Recovery) | 96.85 - 105.09% | [1] |

Visualizations

Experimental Workflow

References

- 1. jfda-online.com [jfda-online.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor [mdpi.com]

- 9. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ganoderenic Acid E Extraction from Ganoderma Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid E is a highly oxygenated lanostane-type triterpenoid (B12794562) found in various species of the medicinal mushroom Ganoderma, most notably Ganoderma lucidum. As a member of the ganoderic acids family, it has attracted significant scientific interest for its potential pharmacological activities. Accurate and efficient extraction and quantification of this compound are crucial for research into its therapeutic applications and for the quality control of Ganoderma-based products.

These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from Ganoderma species. The methodologies are compiled from established scientific literature and are intended to offer a comprehensive guide for laboratory applications.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the Ganoderma species, cultivation conditions, and the extraction method employed. The following tables summarize quantitative data from various studies to facilitate the comparison of different analytical techniques.

Table 1: Linearity and Sensitivity of Analytical Methods for Ganoderic Acids

| Compound | Analytical Method | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Reference |

| Ganoderic Acid E | HPLC | 0.9 - 93.0 | >0.999 | - | - | [1] |

| General Ganoderic Acids | HPLC-UV | - | >0.998 | 0.34 - 2.2 | 1.01 - 4.23 | [2] |

| General Ganoderic Acids | UPLC-MS/MS | - | >0.998 | 0.00066 - 0.00655 | 0.0022 - 0.02184 | [2][3] |

Table 2: Precision and Recovery of Analytical Methods for Ganoderic Acids

| Analytical Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) | Reference |

| HPLC | 0.8 - 4.8 | 0.7 - 5.1 | 96.85 - 105.09 | [1] |

| HPLC-UV | 0.81 - 3.20 | 0.40 - 3.67 | 97.09 - 100.79 | [2] |

| UPLC-MS/MS | <6.8 | <8.1 | 89.1 - 114.0 | [2][3] |

Experimental Protocols

Preparation of Ganoderma Material

Objective: To prepare the fungal material for efficient extraction.

Materials:

-

Dried fruiting bodies of Ganoderma species

-

Grinder or mill

-

Sieves (40-60 mesh)

-

Airtight storage containers

Protocol:

-

Obtain high-quality, dried fruiting bodies of the desired Ganoderma species.

-

Clean the raw material to remove any foreign debris.

-

Grind the dried fruiting bodies into a fine powder to increase the surface area for extraction.

-

Pass the powder through a 40-60 mesh sieve to ensure a uniform particle size.

-

Store the powdered material in a cool, dry, and dark place in an airtight container to prevent degradation.

Extraction of Crude Triterpenoids

Two common methods for the extraction of crude triterpenoids, including this compound, are presented below.

Objective: To extract a broad range of triterpenoids using a simple and effective solvent extraction method.

Materials:

-

Powdered Ganoderma material

-

95% Ethanol (B145695) (v/v)

-

Large glass flasks or beakers

-

Stirring apparatus (e.g., magnetic stirrer or overhead stirrer)

-

Filtration apparatus (e.g., cheesecloth, Whatman No. 1 filter paper)

-

Rotary evaporator

Protocol:

-

Weigh 1 kg of powdered Ganoderma material and place it in a large flask.

-

Add 10 L of 95% ethanol (solid-to-liquid ratio of 1:10 w/v).

-

Macerate the mixture at room temperature for 24 hours with continuous or occasional stirring.

-

Filter the mixture through cheesecloth followed by Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Repeat the extraction process on the residue two more times with fresh 95% ethanol to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Objective: To enhance extraction efficiency and reduce extraction time using ultrasonic waves.

Materials:

-

Powdered Ganoderma material

-

Aqueous ethanol (e.g., 50-80% v/v)

-

Ultrasonic water bath or probe sonicator

-

Extraction flask

-

Centrifuge

-

Filtration apparatus (0.45 µm filter)

-

Rotary evaporator

Protocol:

-

Weigh 1 g of powdered Ganoderma material and place it in an extraction flask.

-

Add 50 mL of 80% ethanol (solid-to-liquid ratio of 1:50 w/v).

-

Place the flask in an ultrasonic water bath.

-

Set the sonication parameters: for example, ultrasonic power at 210 W and temperature at 80°C.

-

Extract for 100 minutes.

-

After extraction, centrifuge the mixture at 8000 x g for 10 minutes to separate the supernatant from the solid residue.

-

Collect the supernatant and filter it through a 0.45 µm filter.

-

Concentrate the filtered extract using a rotary evaporator to obtain the crude extract.

Purification of this compound

A multi-step purification process is typically required to isolate this compound from the crude extract.

Objective: To separate the triterpenoid-rich fraction from more polar and non-polar impurities.

Materials:

-

Crude ethanolic extract

-

Distilled water

-

Methylene (B1212753) chloride (or ethyl acetate)

-

Separatory funnel

-

Anhydrous sodium sulfate

Protocol:

-

Suspend the crude ethanolic extract in distilled water.

-

Perform liquid-liquid extraction with an equal volume of methylene chloride three times.

-

Combine the methylene chloride fractions, which contain the triterpenoids.

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the triterpenoid-enriched fraction.

Objective: To perform an initial fractionation of the triterpenoid-enriched extract based on polarity.

Materials:

-

Triterpenoid-enriched fraction

-

Silica (B1680970) gel (200-300 mesh)

-

Chromatography column

-

Acetone (B3395972) (or methanol)

-

Collection tubes

-

Thin-Layer Chromatography (TLC) plates and developing chamber

Protocol:

-

Prepare a silica gel column packed in chloroform.

-

Dissolve the triterpenoid-enriched fraction in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a gradient of chloroform and acetone, starting with 100% chloroform and gradually increasing the proportion of acetone (e.g., 99:1, 95:5, 90:10, etc.).

-

Collect fractions of a suitable volume.

-

Monitor the fractions by TLC to identify and pool those containing the compound of interest.

Objective: To achieve final purification of this compound to a high degree of purity.

Materials:

-

Semi-purified fraction containing this compound

-

Preparative HPLC system with a UV detector

-

Preparative C18 reversed-phase column

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid (or formic acid)

-

Collection vials

Protocol:

-

Develop an analytical HPLC method first to determine the retention time of this compound and optimize the separation conditions. A common mobile phase is a gradient of acetonitrile and water with 0.1% acetic acid. The detection wavelength is typically set at 252 nm.[1]

-

Scale up the optimized analytical method to a preparative HPLC system.

-

Dissolve the semi-purified fraction in the mobile phase and filter through a 0.22 µm syringe filter.

-

Inject the sample onto the preparative C18 column.

-

Collect the peak corresponding to the retention time of this compound.

-